Triethyl furan-2,3,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl furan-2,3,4-tricarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with three carboxylate groups at the 2, 3, and 4 positions, and each carboxylate group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl furan-2,3,4-tricarboxylate can be synthesized through the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds at room temperature and yields the desired product in good to excellent yields . The reaction can be carried out in a biphasic water-ether solvent system, which is advantageous for green chemistry principles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and catalyst concentration, to maximize yield and minimize waste. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Triethyl furan-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3,4-tricarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester groups.
Major Products Formed
Oxidation: Furan-2,3,4-tricarboxylic acid derivatives.
Reduction: Triethyl furan-2,3,4-tricarbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl furan-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of triethyl furan-2,3,4-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The furan ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to engage in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Furan-2,3,4-tricarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Dimethyl furan-2,3,4-tricarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Furan-2,3,4-tricarboxamide: Similar structure but with amide groups instead of ester groups.
Uniqueness
Triethyl furan-2,3,4-tricarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. The ethyl ester groups make it more lipophilic compared to its methyl ester or carboxylic acid counterparts, potentially influencing its solubility and reactivity in different environments .
Properties
CAS No. |
7251-41-4 |
---|---|
Molecular Formula |
C13H16O7 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
triethyl furan-2,3,4-tricarboxylate |
InChI |
InChI=1S/C13H16O7/c1-4-17-11(14)8-7-20-10(13(16)19-6-3)9(8)12(15)18-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
AGTTVMJPDZPRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.